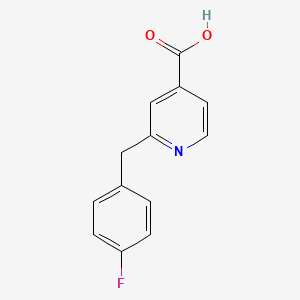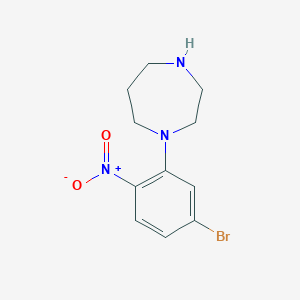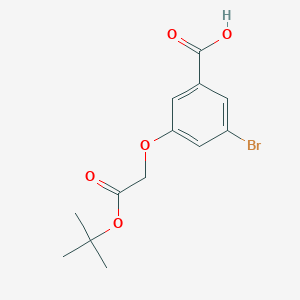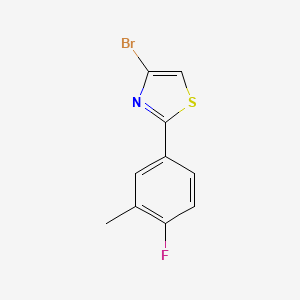
4-(3-Methylbutanesulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutanesulfonyl)aniline is an organic compound with the molecular formula C11H17NO2S It is a derivative of aniline, where the aniline ring is substituted with a 3-methylbutanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutanesulfonyl)aniline typically involves the sulfonylation of aniline. One common method is the reaction of aniline with 3-methylbutanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
4-(3-Methylbutanesulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the specific reaction.
科学的研究の応用
4-(3-Methylbutanesulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Methylbutanesulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
Aniline: The parent compound, which lacks the sulfonyl group.
4-Methylsulfonylaniline: A similar compound with a methylsulfonyl group instead of a 3-methylbutanesulfonyl group.
4-(Butanesulfonyl)aniline: Another similar compound with a butanesulfonyl group.
Uniqueness
4-(3-Methylbutanesulfonyl)aniline is unique due to the presence of the 3-methylbutanesulfonyl group, which can impart different chemical and physical properties compared to other sulfonyl-substituted anilines. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
4-(3-methylbutylsulfonyl)aniline |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)7-8-15(13,14)11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |
InChIキー |
JQJVGSXHBSTCRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCS(=O)(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
